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Introduction

Dimesitylmethane, with the chemical formula C₁₉H₂₄ and a molecular weight of 252.39 g/mol ,

is an aromatic hydrocarbon notable for its sterically hindered structure due to the presence of

two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene bridge.[1] This steric

hindrance imparts unique chemical and physical properties to the molecule, making its

structural elucidation and characterization via spectroscopic methods a crucial aspect for

researchers in organic synthesis, materials science, and drug development. This technical

guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of dimesitylmethane, complete with detailed experimental

protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For dimesitylmethane, both ¹H and ¹³C NMR provide characteristic signals that

confirm its molecular structure.

¹H NMR Data
The ¹H NMR spectrum of dimesitylmethane is characterized by distinct signals corresponding

to the aromatic protons, the methylene bridge protons, and the methyl group protons.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8 s 4H Ar-H

~3.8 s 2H -CH₂-

~2.2 s 18H Ar-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

instrument frequency.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

dimesitylmethane molecule.

Chemical Shift (ppm) Assignment

~137 Aromatic C (quaternary)

~135 Aromatic C (quaternary)

~129 Aromatic CH

~30 -CH₂-

~21 Ar-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

instrument frequency.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of dimesitylmethane exhibits characteristic absorption bands for aromatic C-H and

aliphatic C-H stretching, as well as aromatic C=C stretching.
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Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium Aromatic C-H Stretch

~2920 Strong
Aliphatic C-H Stretch

(asymmetric)

~2860 Strong
Aliphatic C-H Stretch

(symmetric)

~1610 Medium Aromatic C=C Stretch

~1460 Medium
CH₂ Bend / CH₃ Asymmetric

Bend

~850 Strong
Aromatic C-H Bend (out-of-

plane)

Note: Peak positions are approximate.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For dimesitylmethane, electron ionization (EI) is a common method.[1]

m/z Relative Intensity Assignment

252 Moderate [M]⁺ (Molecular Ion)

237 Strong [M - CH₃]⁺

133 Base Peak [M - Mesityl]⁺ or [Mesityl-CH₂]⁺

119 Strong [Mesityl]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate interpretation.
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NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of dimesitylmethane is accurately weighed and dissolved in about

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent.

The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

A standard one-pulse sequence is typically used.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR:

A proton-decoupled pulse sequence is used to simplify the spectrum.

Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.
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Phase correction and baseline correction are applied.

The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of dimesitylmethane is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is transferred to a pellet press, and pressure is applied to form a thin,

transparent pellet.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce

the final transmittance or absorbance spectrum.

The positions of the major absorption bands are identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction and Ionization:
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A small amount of dimesitylmethane is introduced into the mass spectrometer, often via a

direct insertion probe for solid samples.

The sample is vaporized by heating.

In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically

at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:

A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z

ratio.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dimesitylmethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1581528?utm_src=pdf-body
https://www.benchchem.com/product/b1581528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Data Acquisition Data Processing

Data Analysis & Interpretation

Sample

Dissolution (NMR)

Pelletizing (IR)

Vaporization (MS)

NMR Spectrometer

IR Spectrometer

Mass Spectrometer

FT, Phasing,
Referencing

Background Subtraction,
Peak Picking

Spectrum Generation,
Peak Identification

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1581528?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581528?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C733073&Mask=80
https://www.benchchem.com/product/b1581528#spectroscopic-data-of-dimesitylmethane-nmr-ir-ms
https://www.benchchem.com/product/b1581528#spectroscopic-data-of-dimesitylmethane-nmr-ir-ms
https://www.benchchem.com/product/b1581528#spectroscopic-data-of-dimesitylmethane-nmr-ir-ms
https://www.benchchem.com/product/b1581528#spectroscopic-data-of-dimesitylmethane-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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